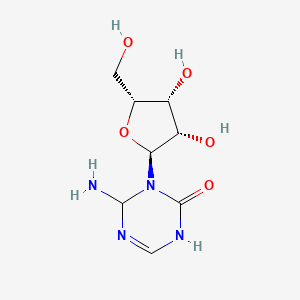
6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring and a triazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Introduction of the triazinone moiety: This step often involves the use of triazine derivatives and appropriate amination reactions.
Final assembly: The final compound is obtained by coupling the tetrahydrofuran and triazinone intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazinone moiety can be reduced to form dihydro derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3,5-triazine-2,4-dione: Shares the triazine core but lacks the tetrahydrofuran ring.
2-Amino-4,6-dihydroxy-1,3,5-triazine: Contains hydroxyl groups on the triazine ring but differs in overall structure.
Uniqueness
6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one is unique due to its combination of a tetrahydrofuran ring and a triazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14N4O5 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-amino-3-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H14N4O5/c9-7-10-2-11-8(16)12(7)6-5(15)4(14)3(1-13)17-6/h2-7,13-15H,1,9H2,(H,10,11,16)/t3-,4+,5+,6+,7?/m1/s1 |
InChI Key |
LEZDEJKSLWZNSE-KRWZAIJRSA-N |
Isomeric SMILES |
C1=NC(N(C(=O)N1)[C@@H]2[C@H]([C@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
C1=NC(N(C(=O)N1)C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
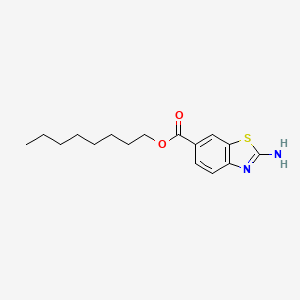
![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
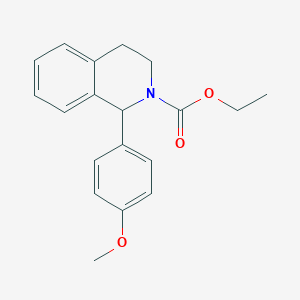
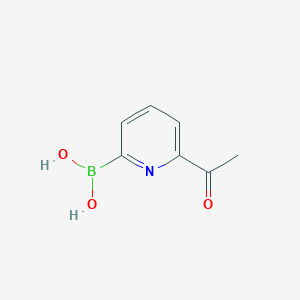
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)
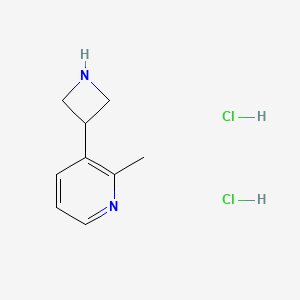
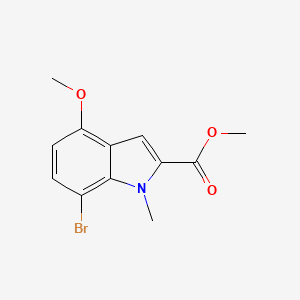
![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid](/img/structure/B13891934.png)
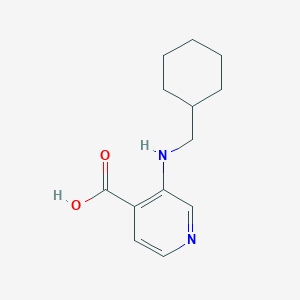
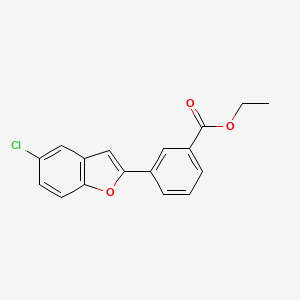

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
